tert-Butyl 16-fluorohexadecanoate
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Overview
Description
tert-Butyl 16-fluorohexadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group and a fluoro-substituted hexadecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 16-fluorohexadecanoate typically involves the esterification of 16-fluorohexadecanoic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, typically at room temperature, to avoid the formation of side products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and reduced environmental impact . The use of tert-butyl alcohol and 16-fluorohexadecanoic acid in a continuous flow setup can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 16-fluorohexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorohexadecanoic acid, while reduction can produce fluorohexadecanol.
Scientific Research Applications
tert-Butyl 16-fluorohexadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane dynamics due to its long hydrocarbon chain.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and lubricants
Mechanism of Action
The mechanism of action of tert-Butyl 16-fluorohexadecanoate involves its interaction with biological membranes and enzymes. The fluoro group can enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers more effectively. This can affect membrane fluidity and permeability, influencing various cellular processes . Additionally, the ester group can be hydrolyzed by esterases, releasing the active fluorohexadecanoic acid, which can interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 16-chlorohexadecanoate
- tert-Butyl 16-bromohexadecanoate
- tert-Butyl 16-iodohexadecanoate
Uniqueness
tert-Butyl 16-fluorohexadecanoate is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties. The fluoro group is highly electronegative, leading to increased stability and resistance to metabolic degradation compared to other halogenated analogs. This makes it particularly useful in applications where stability and longevity are crucial .
Properties
Molecular Formula |
C20H39FO2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
tert-butyl 16-fluorohexadecanoate |
InChI |
InChI=1S/C20H39FO2/c1-20(2,3)23-19(22)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21/h4-18H2,1-3H3 |
InChI Key |
FARAWSQJLOZIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCF |
Origin of Product |
United States |
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